Sodium 2,4,5-trichlorophenoxyacetate
Overview
Description
Sodium 2,4,5-trichlorophenoxyacetate is a sodium salt of 2,4,5-trichlorophenoxyacetic acid, a synthetic auxin used primarily as a herbicide. It is known for its ability to defoliate broad-leafed plants and was widely used in agriculture until concerns about its toxicity led to its phase-out . The compound has a molecular formula of C8H4Cl3NaO3 and a molecular weight of 277.46 g/mol .
Mechanism of Action
Target of Action
Sodium 2,4,5-trichlorophenoxyacetate, also known as 2,4,5-T-sodium, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They primarily target broad-leafed plants .
Mode of Action
As a synthetic auxin, 2,4,5-T-sodium mimics the action of natural auxins. It binds to the auxin receptors in the plant cells, triggering a series of events that lead to uncontrolled growth and eventually the death of the plant .
Biochemical Pathways
It is known that auxins regulate the expression of a set of genes called auxin response factors (arfs), which control various aspects of plant growth and development .
Pharmacokinetics
It is known to be moderately soluble in water , which suggests it can be readily absorbed and distributed within the plant
Result of Action
The primary result of 2,4,5-T-sodium’s action is the defoliation of broad-leafed plants . By mimicking the action of natural auxins, it causes uncontrolled growth, which eventually leads to the plant’s death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-T-sodium. For instance, its solubility in water suggests that it could be less effective in dry environments. Additionally, it has been found to be persistent in soil systems and has a high potential for leaching to groundwater .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4,5-trichlorophenoxyacetate typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Chlorination of Phenol: 2,4,5-trichlorophenol is synthesized by chlorinating phenol.
Esterification: The 2,4,5-trichlorophenol reacts with chloroacetic acid in an alkaline medium to form 2,4,5-trichlorophenoxyacetic acid.
Neutralization: The resulting acid is then neutralized with sodium hydroxide to form this compound
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with careful control of reaction conditions to minimize the formation of unwanted by-products such as dioxins. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction temperature and time.
Purification: The product is purified through crystallization or other separation techniques to ensure high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Nucleophiles: Sodium hydroxide or other bases for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products:
Oxidation Products: Chlorinated phenolic compounds.
Substitution Products: Various substituted phenoxyacetic acids.
Hydrolysis Products: 2,4,5-trichlorophenol and acetic acid.
Chemistry:
Herbicide Research: Used to study the effects of synthetic auxins on plant growth and development.
Environmental Chemistry: Research on the degradation and environmental impact of chlorophenoxy herbicides.
Biology:
Plant Physiology: Investigating the role of synthetic auxins in plant hormone regulation and growth processes.
Toxicology: Studying the toxic effects of chlorophenoxy compounds on various organisms.
Medicine:
Pharmacology: Research on the potential therapeutic applications and toxicological effects of chlorophenoxy compounds.
Industry:
Agriculture: Historically used as a herbicide for controlling broad-leafed weeds.
Chemical Manufacturing: Intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): Another widely used synthetic auxin herbicide.
2,4,6-trichlorophenoxyacetic acid: Similar structure but with an additional chlorine atom.
Comparison:
Properties
IUPAC Name |
sodium;2-(2,4,5-trichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3.Na/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVMKVOQCMSZSZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041333 | |
Record name | 2,4,5-T-sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13560-99-1 | |
Record name | 2,4,5-T-sodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013560991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-T-sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2,4,5-trichlorophenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-T-SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO453154P9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Sodium 2,4,5-trichlorophenoxyacetate discussed in the research papers?
A1: The research primarily focuses on the use of this compound as a plant growth regulator to inhibit sprouting in stored root vegetables and onions. [, , ] Specifically, it demonstrates the effectiveness of various application methods, including pre-harvest foliage sprays and direct application to harvested crops.
Q2: How effective was Methyl naphthaleneacetate (MENA) compared to this compound in preventing sprouting?
A2: One of the studies found that MENA was highly effective in inhibiting sprout growth in stored carrots and turnips. [] A concentration of 1 gram of MENA per bushel of roots, applied four weeks after storage at 50°F, provided significant sprout inhibition. This suggests that MENA could be a viable alternative to this compound for this specific application.
Q3: Did applying this compound to onions impact their yield?
A3: Interestingly, the research indicated that low concentrations of this compound applied to onion foliage resulted in increased bulb yields. [] This suggests potential benefits beyond sprout inhibition, highlighting the complex interactions between this compound and plant physiology.
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